molecular formula C17H17ClN2O5 B12737042 1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate CAS No. 104675-52-7

1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate

Cat. No.: B12737042
CAS No.: 104675-52-7
M. Wt: 364.8 g/mol
InChI Key: GRKHDFCVGRBUCB-BTJKTKAUSA-N
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Description

1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate: is a chemical compound that belongs to the class of acridines It is characterized by the presence of an amino group at position 9 and a chlorine atom at position 7 on the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the acridine ring system.

    Amination: The amino group is introduced at position 9 through amination reactions using reagents like ammonia or amines.

    Hydrogenation: The final step involves the hydrogenation of the acridine ring to obtain the tetrahydro derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, chlorination, and amination reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its fully reduced form.

    Substitution: The chlorine atom at position 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Quinone Derivatives: Formed through oxidation reactions.

    Fully Reduced Derivatives: Formed through reduction reactions.

    Substituted Acridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate is unique due to its specific substitution pattern on the acridine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other acetylcholinesterase inhibitors.

Properties

CAS No.

104675-52-7

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

9-amino-7-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-9-8(6-7)13(15)12-10(16-9)2-1-3-11(12)17;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GRKHDFCVGRBUCB-BTJKTKAUSA-N

Isomeric SMILES

C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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